N-allyl-N-benzyl-4-cyanobenzamide

Catalog No.
S4818278
CAS No.
M.F
C18H16N2O
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-allyl-N-benzyl-4-cyanobenzamide

Product Name

N-allyl-N-benzyl-4-cyanobenzamide

IUPAC Name

N-benzyl-4-cyano-N-prop-2-enylbenzamide

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C18H16N2O/c1-2-12-20(14-16-6-4-3-5-7-16)18(21)17-10-8-15(13-19)9-11-17/h2-11H,1,12,14H2

InChI Key

XRAZSXOYIKYTFD-UHFFFAOYSA-N

SMILES

C=CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C#N

Canonical SMILES

C=CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C#N

The exact mass of the compound N-allyl-N-benzyl-4-cyanobenzamide is 276.126263138 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-allyl-N-benzyl-4-cyanobenzamide is a compound characterized by its unique structure, which includes an allyl group, a benzyl moiety, and a cyanobenzamide functional group. The molecular formula for this compound is C15_{15}H16_{16}N2_{2}O. The presence of the cyanobenzamide group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its ability to interact with biological systems.

, including:

  • Nucleophilic Substitution: The allylic position can undergo nucleophilic attack, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may be hydrolyzed to yield corresponding carboxylic acids and amines.
  • Oxidation: The allyl group can be oxidized to form various alcohols or carbonyl compounds, depending on the reagents used .

The synthesis of N-allyl-N-benzyl-4-cyanobenzamide can be achieved through several methods:

  • Direct Amidation: Reacting 4-cyanobenzoic acid with benzylamine followed by alkylation with allyl bromide or iodide.
  • Multi-step Synthesis: Starting from 4-cyanobenzoyl chloride, which can be treated with benzylamine to form the amide, followed by alkylation with an allyl halide .

N-allyl-N-benzyl-4-cyanobenzamide has potential applications in:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Chemical Research: It may be used as a reagent in organic synthesis or as a building block for more complex molecules.

Several compounds share structural similarities with N-allyl-N-benzyl-4-cyanobenzamide. Here are some notable examples:

Compound NameStructureUnique Features
N-benzyl-4-sulfamoylbenzamideC14_{14}H14_{14}N2_{2}O3_{3}SContains a sulfamoyl group; potential antimicrobial activity .
N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamideC15_{15}H14_{14}ClN3_{3}OIncorporates a thiazole ring; exhibits different reactivity due to chlorine substitution.
N-(2-aminoethyl)-4-cyanobenzamideC12_{12}H14_{14}N3_{3}OFeatures an aminoethyl side chain; may enhance biological activity through additional interactions .

Uniqueness of N-allyl-N-benzyl-4-cyanobenzamide

The uniqueness of N-allyl-N-benzyl-4-cyanobenzamide lies in its combination of an allylic substituent with a cyanobenzamide structure. This configuration may impart distinct reactivity profiles and biological activities compared to other similar compounds. The presence of both an allyl and a benzyl group could enable diverse synthetic transformations and potential applications in medicinal chemistry.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

276.126263138 g/mol

Monoisotopic Mass

276.126263138 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-15-2024

Explore Compound Types